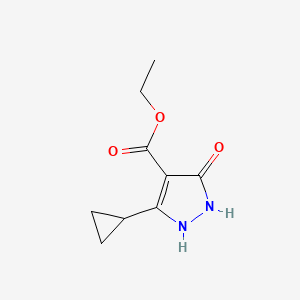
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a compound with a fascinating structure. Pyrazoles, like this one, serve as versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for more complex heterocyclic systems, especially in the pharmaceutical field. Tautomerism, a phenomenon exhibited by pyrazoles, can influence their reactivity and biological activities. Understanding their structure is crucial for designing synthetic methods and optimizing properties .
Méthodes De Préparation
The synthetic routes for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate involve the condensation of appropriate precursors. While specific methods may vary, a common approach includes cyclization of an appropriate cyclopropylamine with ethyl 4-pyrazolecarboxylate. The reaction conditions typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or acetonitrile) with a base (such as sodium ethoxide). Industrial production methods may involve scaled-up versions of these laboratory procedures.
Analyse Des Réactions Chimiques
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form the corresponding pyrazole-4-carboxylic acid.
Reduction: Reduction of the carboxylate group could yield the corresponding alcohol.
Substitution: The ester group (ethyl ester) can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Agriculture: It might have applications in plant protection or growth regulation.
Materials Science: Its derivatives could be useful in designing new materials.
Comparaison Avec Des Composés Similaires
Ethyl 4-pyrazolecarboxylate: A related compound with a different substitution pattern.
Other 3-cyclopropylpyrazoles: Explore related structures to highlight its uniqueness.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
ethyl 3-cyclopropyl-5-oxo-1,2-dihydropyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)6-7(5-3-4-5)10-11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12) |
Clé InChI |
LWEJXMNTHMKEQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NNC1=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


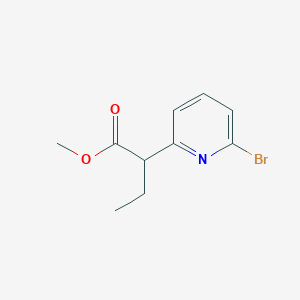
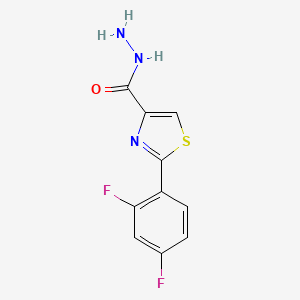
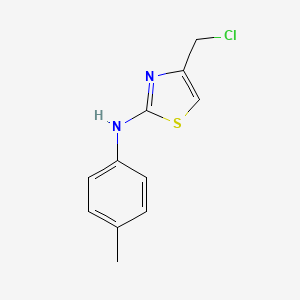



![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
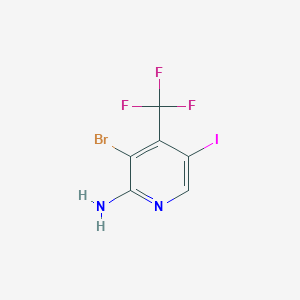
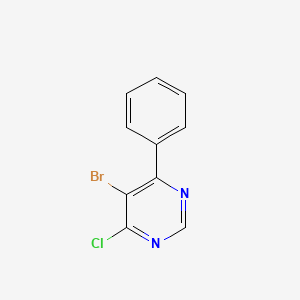
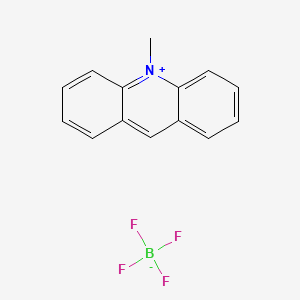
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)
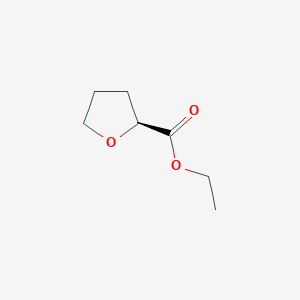
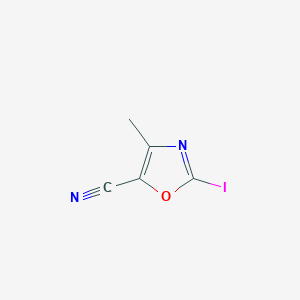
![4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)
